3-Morpholinopropyl carbamimidothioate
Description
3-Morpholinopropyl carbamimidothioate is a thiourea derivative characterized by a carbamimidothioate (H₂NC(=S)NH₂) group linked to a 3-morpholinopropyl moiety. The morpholinopropyl group enhances solubility and bioavailability, making it a valuable scaffold in drug design . Carbamimidothioates are known for their versatility in synthesizing heterocyclic compounds with antiviral, anticancer, and enzyme-modulating activities .
Properties
Molecular Formula |
C8H17N3OS |
|---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
3-morpholin-4-ylpropyl carbamimidothioate |
InChI |
InChI=1S/C8H17N3OS/c9-8(10)13-7-1-2-11-3-5-12-6-4-11/h1-7H2,(H3,9,10) |
InChI Key |
HQEVFNNGJWIGBB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCSC(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinopropyl carbamimidothioate typically involves the reaction of morpholine, propylamine, and thiourea under specific conditions. One common method is the catalyst-free tandem reaction of amines with aryl isothiocyanates in the presence of aryl diazonium salts . This method is known for its efficiency and simplicity, making it a preferred choice for laboratory synthesis.
Industrial Production Methods
In industrial settings, the production of 3-Morpholinopropyl carbamimidothioate may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Morpholinopropyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Morpholinopropyl carbamimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Morpholinopropyl carbamimidothioate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator, depending on the specific biological pathway involved. For example, it has been shown to exhibit antioxidant activity by scavenging free radicals through hydrogen atom transfer and single electron transfer mechanisms .
Comparison with Similar Compounds
Examples :
- Compound 52 (4-(3-morpholinopropyl)piperazinyl quinoxaline): Exhibits nanomolar IC₅₀ values against PC3 (1.19 µM), A549 (0.34 µM), and HCT116 (0.22 µM) cancer cells .
- Compound 8 (Bis-morpholinopropyl phenanthroline): Stabilizes G-quadruplex DNA with high affinity (Kd ~10⁻⁷ M), inhibiting cancer cell growth at low micromolar concentrations .
Morpholinopropyl Anticonvulsants
Example: Compound 4 (3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione):
- Shows superior anticonvulsant activity (ED₅₀ = 45 mg/kg) compared to valproic acid (ED₅₀ = 270 mg/kg) .
- Dual inhibition of voltage-gated sodium (IC₅₀ = 12 µM) and L-type calcium channels (IC₅₀ = 18 µM) . Contrast: Carbamimidothioates are less explored in neurological applications but may leverage similar ion channel interactions due to the morpholinopropyl group’s amphiphilic properties .
Data Table: Key Properties and Activities
*Estimated based on structural analogs.
Research Findings and Mechanistic Insights
- Morpholinopropyl Group: Enhances solubility and membrane permeability due to its polar tertiary amine and hydrophobic propyl chain .
- Carbamimidothioate vs. Isothiocyanate : The former participates in hydrogen bonding via its NH groups, while the latter covalently modifies cysteine residues in proteins .
- Therapeutic Selectivity: Morpholinopropyl derivatives with flexible linkers (e.g., piperazinyl groups in Compound 52) show higher anticancer selectivity than rigid scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
